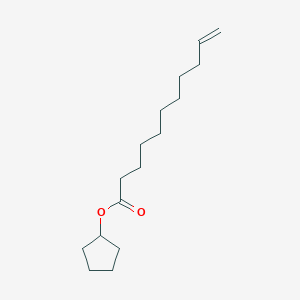

Cyclopentyl undec-10-enoate

Description

Cyclopentyl undec-10-enoate is an ester compound comprising a cyclopentyl group linked to an undec-10-enoate chain. The undec-10-enoate moiety is derived from undec-10-enoic acid (CH₂=CH(CH₂)₈COOH), an unsaturated fatty acid. The cyclopentyl substituent introduces steric and electronic effects that influence the compound’s physical, chemical, and biological properties. Cyclopentyl derivatives are commonly studied in medicinal chemistry and materials science due to their balance between steric bulk and conformational flexibility .

Properties

CAS No. |

5421-51-2 |

|---|---|

Molecular Formula |

C16H28O2 |

Molecular Weight |

252.39 g/mol |

IUPAC Name |

cyclopentyl undec-10-enoate |

InChI |

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-14-16(17)18-15-12-10-11-13-15/h2,15H,1,3-14H2 |

InChI Key |

PEGRHIHUZFQGKX-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCC(=O)OC1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentyl undec-10-enoate can be synthesized through several methods. One common approach involves the esterification of undec-10-enoic acid with cyclopentanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Another method involves the transesterification of methyl undecenoate with cyclopentanol, catalyzed by titanium tetraisopropoxide. This reaction is carried out under mild conditions, and the product is obtained in high yield .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as ion-exchange resins, is common to facilitate the reaction and improve product purity .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl undec-10-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclopentyl undec-10-enoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield cyclopentyl undecanol using reducing agents like lithium aluminum hydride.

Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Sodium hydroxide in ethanol for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Cyclopentyl undec-10-enoic acid.

Reduction: Cyclopentyl undecanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Cyclopentyl undec-10-enoate has several scientific research applications:

Chemistry: It is used as a starting material for the synthesis of complex organic molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable esters with various pharmacologically active compounds.

Mechanism of Action

The mechanism of action of cyclopentyl undec-10-enoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cell membranes, altering their permeability and affecting cellular processes. It may also inhibit the growth of microorganisms by disrupting their cell walls or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Key Research Findings

- Steric Effects : Cyclopentyl groups mitigate steric hindrance in crowded molecular environments (e.g., indole-based systems), enhancing synthetic accessibility compared to cyclohexyl analogs .

- Biological Selectivity : The reduced antifungal activity of cyclopentyl derivatives highlights the importance of cycloalkyl size in drug design. Larger rings (e.g., cyclohexyl) may better engage hydrophobic binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.